

Introduction: The Azepane Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: *tert-Butyl 4-amino-4-methylazepane-1-carboxylate*

CAS No.: 1541842-26-5

Cat. No.: B1382002

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Saturated heterocyclic scaffolds are foundational components in modern drug discovery, providing a three-dimensional framework that can improve physicochemical properties such as solubility and metabolic stability while enabling precise spatial orientation of pharmacophoric elements. Among these, the azepane ring, a seven-membered saturated nitrogen heterocycle, offers a flexible yet constrained conformational profile that is increasingly exploited in the design of novel therapeutics. Its derivatives have shown a wide range of biological activities and are present in several FDA-approved drugs.

The specific molecule of interest, *tert-butyl (4-methylazepan-4-yl)carbamate*, incorporates a quaternary amine center. The presence of a methyl group at the C4 position alongside the amino group introduces a gem-disubstituted pattern, which can confer conformational rigidity and block potential sites of metabolism. This guide provides the necessary information for researchers to synthesize and utilize this promising, yet commercially unavailable, building block in their research endeavors.

Physicochemical Properties of *tert-butyl (4-methylazepan-4-yl)carbamate*

As this compound is not commercially cataloged, a CAS number has not been assigned. The following properties are calculated.

Property	Value
IUPAC Name	tert-butyl (4-methylazepan-4-yl)carbamate
Molecular Formula	C ₁₃ H ₂₆ N ₂ O ₂
Molecular Weight	242.36 g/mol
Structure	(Image of the chemical structure)
CAS Number	Not available
Predicted LogP	~2.5
Predicted Boiling Point	~320-340 °C

Commercial Availability Assessment

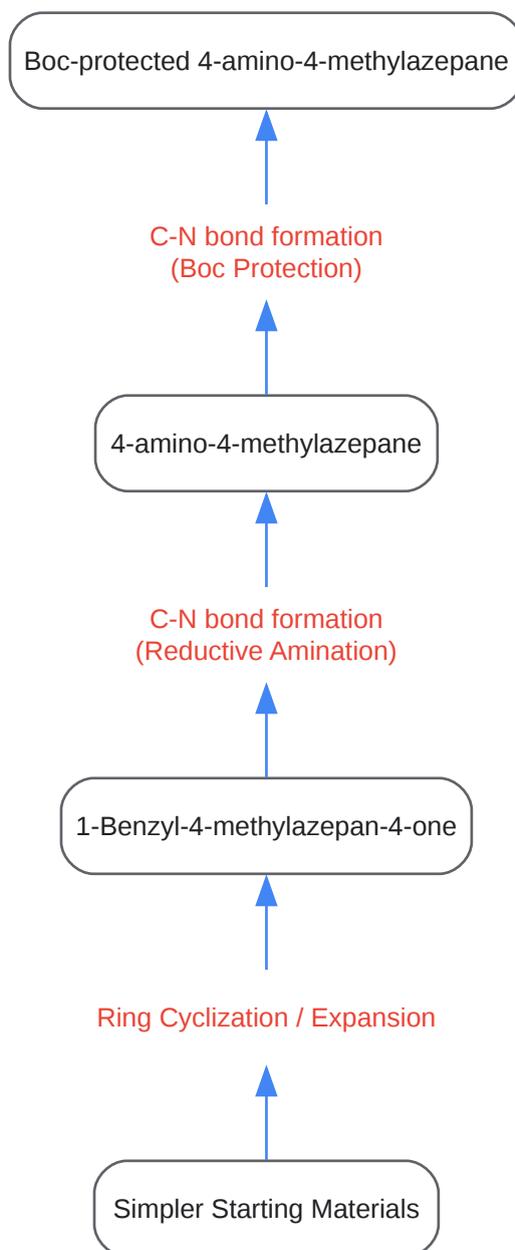
A thorough investigation of major chemical supplier catalogs and databases (e.g., Sigma-Aldrich, Fisher Scientific, eMolecules, etc.) was conducted. As of the date of this guide, tert-butyl (4-methylazepan-4-yl)carbamate is not offered as a stock chemical. This necessitates a custom synthesis approach for researchers requiring this specific building block. The following sections provide a detailed strategy for its preparation.

Proposed Synthetic Strategy

The synthesis of tert-butyl (4-methylazepan-4-yl)carbamate can be logically approached through a multi-step sequence starting from more readily available precursors. The strategy hinges on the formation of the key intermediate, 4-amino-4-methylazepane, followed by standard protection of the primary amine.

Retrosynthetic Analysis

A retrosynthetic analysis provides a clear roadmap for the synthesis.^{[1][2]} The primary disconnection is the carbamate bond, a standard transformation involving the protection of an amine. This reveals the key precursor, 4-amino-4-methylazepane. This precursor can be envisioned as arising from a ketone, 1-benzyl-4-methylazepan-4-one, via a Strecker-type reaction or reductive amination pathway. The ketone itself can be synthesized through established methods for ring expansion or cyclization.



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Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway

The proposed forward synthesis involves three key stages:

- Synthesis of the Ketone Precursor: Preparation of an N-protected azepan-4-one, followed by methylation at the 4-position to yield 1-benzyl-4-methylazepan-4-one.

- Formation of the Quaternary Amine: Conversion of the ketone to the corresponding 4-amino-4-methylazepane. Reductive amination of the ketone with a suitable ammonia source is a plausible route.
- Boc Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group onto the primary amine.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on established chemical transformations.

Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 4.3.1: Synthesis of the Precursor 4-amino-4-methylazepane

This step can be achieved via a one-pot reductive amination of the corresponding ketone.

- Reagents and Materials:
 - 1-Benzyl-4-methylazepan-4-one (1.0 equiv)
 - Ammonium acetate (10 equiv)
 - Sodium cyanoborohydride (NaBH_3CN) (2.0 equiv)
 - Methanol (MeOH)
 - Hydrochloric acid (HCl) in diethyl ether
 - Sodium hydroxide (NaOH)
 - Dichloromethane (DCM)
 - Anhydrous sodium sulfate (Na_2SO_4)
- Step-by-Step Procedure:
 - To a solution of 1-benzyl-4-methylazepan-4-one in methanol, add ammonium acetate.

- Stir the mixture at room temperature for 30 minutes.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, quench the reaction by the slow addition of 2M HCl until the pH is ~2.
- Stir for 1 hour, then concentrate the mixture under reduced pressure to remove the methanol.
- Basify the aqueous residue with 4M NaOH to pH > 12.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude 1-benzyl-4-amino-4-methylazepane.
- The benzyl protecting group can then be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield 4-amino-4-methylazepane.

Protocol 4.3.2: Boc-Protection of 4-amino-4-methylazepane

This procedure employs standard conditions for the protection of a primary amine.[3]

- Reagents and Materials:
 - 4-amino-4-methylazepane (1.0 equiv)
 - Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
 - Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
 - Dichloromethane (DCM) or Tetrahydrofuran (THF)

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Step-by-Step Procedure:
 - Dissolve 4-amino-4-methylazepane in DCM.
 - Add triethylamine to the solution and stir.
 - Cool the mixture to $0\text{ }^\circ\text{C}$ in an ice bath.
 - Slowly add a solution of di-tert-butyl dicarbonate in DCM to the stirring mixture.
 - Allow the reaction to warm to room temperature and stir for 4-12 hours.
 - Monitor the reaction by TLC until the starting amine is consumed.
 - Wash the reaction mixture with saturated aqueous NaHCO_3 (2 x volumes) and then with brine (1 x volume).
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure tert-butyl (4-methylazepan-4-yl)carbamate.

Boc Group Strategy

Rationale for Boc Protection

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for several reasons:

- **Stability:** It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other sites of the molecule.^[4]

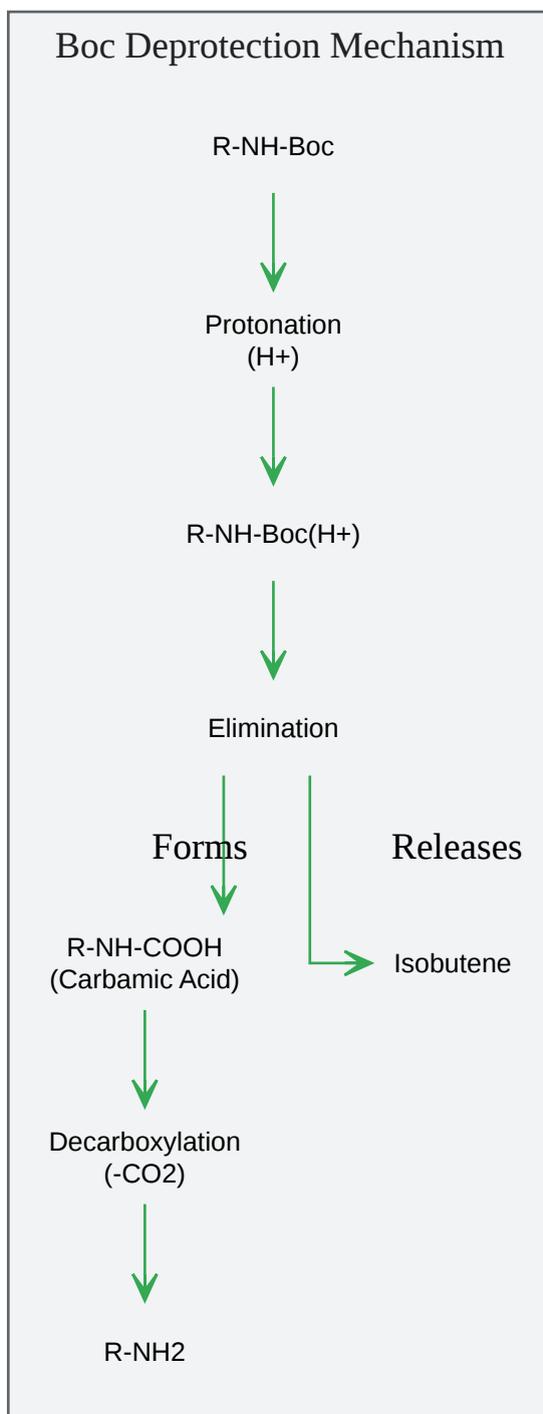
- **Ease of Introduction:** The protection reaction with (Boc)₂O is typically high-yielding and proceeds under mild conditions.
- **Orthogonality:** It can be used in conjunction with other protecting groups, such as Fmoc or Cbz, in complex multi-step syntheses.
- **Mild Cleavage:** The Boc group is readily removed under acidic conditions, which are often mild enough to avoid the cleavage of other acid-labile groups.^[3]

Protocol for Boc Deprotection

The removal of the Boc group regenerates the free amine, which can then be used in subsequent coupling reactions.

- **Reagents and Materials:**
 - tert-butyl (4-methylazepan-4-yl)carbamate (1.0 equiv)
 - Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in 1,4-dioxane
 - Dichloromethane (DCM) (if using TFA)
 - Diethyl ether
- **Step-by-Step Procedure:**
 - Dissolve the Boc-protected compound in DCM.
 - Add trifluoroacetic acid dropwise at 0 °C.
 - Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
 - Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
 - Co-evaporate with toluene or DCM to remove residual acid.
 - The resulting product is typically the TFA or HCl salt of the amine, which can often be used directly or neutralized with a base (e.g., NaHCO₃ or an amine base) and extracted to yield

the free amine.



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Sources

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